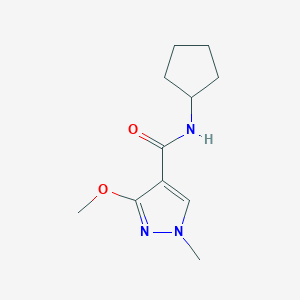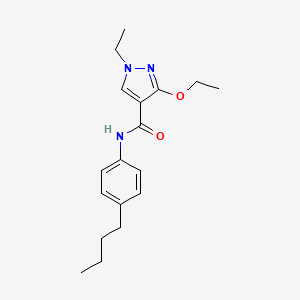
2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide” is a chemical compound with the molecular formula C10H7ClN2O3 . It is typically a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H7ClN2O3/c11-6(10(15)13-8-4-2-1-3-7(8)9(13)14)5-12/h1-4H,5H2,(H,12,15) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 238.62718 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
2-CNB has potential applications in a variety of scientific research fields, such as medicine, biochemistry, and pharmacology. In medicine, it has been used to study the effects of isoindole compounds on the human body, as well as to investigate the effects of certain drugs on the cardiovascular system. In biochemistry, it has been used to study the structure and function of proteins, as well as to investigate the effects of certain drugs on the nervous system. In pharmacology, it has been used to study the effects of certain drugs on the body, as well as to investigate the effects of certain drugs on the immune system.
Mechanism of Action
2-CNB works by binding to certain receptors in the body, such as the serotonin and dopamine receptors. The binding of 2-CNB to these receptors causes a change in the activity of the receptor, which in turn leads to a change in the activity of the cell or tissue. This change in activity can result in a variety of effects, depending on the type of receptor and the type of cell or tissue affected.
Biochemical and Physiological Effects
2-CNB has been shown to have a variety of biochemical and physiological effects on the body. In animal studies, it has been shown to have a sedative effect, as well as to have an anti-inflammatory and anti-convulsant effect. In humans, it has been shown to have a calming effect, as well as to have an anti-depressant effect. In addition, it has been shown to have a positive effect on the cardiovascular system, as well as to have a positive effect on the immune system.
Advantages and Limitations for Lab Experiments
2-CNB has several advantages for use in laboratory experiments. It is relatively stable and can be stored for extended periods of time. It is also relatively non-toxic and has low toxicity in humans and animals. Additionally, it is relatively easy to synthesize and can be readily produced in large quantities.
However, 2-CNB has some limitations for use in laboratory experiments. It is not very soluble in water and so must be dissolved in a polar solvent, such as dimethyl sulfoxide, in order to be used in experiments. Additionally, it is not very stable in the presence of light or air, and so must be stored in a dark, airtight container. Finally, it is not very soluble in organic solvents, and so must be dissolved in a suitable solvent, such as ethyl acetate, in order to be used in experiments.
Future Directions
There is a great deal of potential for further research into the properties and applications of 2-CNB. Further research into its biochemical and physiological effects could lead to new therapeutic treatments for a variety of diseases and disorders. Additionally, further research into its mechanism of action could lead to a better understanding of the effects of certain drugs on the body. Finally, further research into its synthesis could lead to the development of new and more efficient methods for producing 2-CNB.
Synthesis Methods
2-CNB can be synthesized through a variety of methods, including the reaction of 5-chloro-1H-isoindole-1-carboxylic acid with benzoyl chloride in the presence of a base. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in the presence of a polar solvent, such as dimethyl sulfoxide. The reaction yields a yellow solid, which is then purified by recrystallization from a suitable solvent, such as ethyl acetate.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
2-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-4-2-1-3-10(12)14(20)17-8-5-6-9-11(7-8)15(21)18-13(9)19/h1-7H,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTCLSCODSHZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6500928.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6500932.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6500942.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500968.png)


![1-{3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbonyl}-4-methylpiperazine](/img/structure/B6500990.png)
![3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-4-(pyrrolidine-1-carbonyl)-1H-pyrazole](/img/structure/B6500992.png)


![3-(4-fluorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6501014.png)
![6-[(2,4-dichlorophenyl)methyl]-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6501020.png)